REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9](Cl)=[CH:8][C:7]([Cl:11])=[N:6][CH:5]=1.[CH3:13][O-:14].[Na+]>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([O:14][CH3:13])=[CH:8][C:7]([Cl:11])=[N:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C=C1Cl)Cl)=O
|
Name
|
NaOMe
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ice-cold dilute HCl solution is added to the solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with hexane until solid
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C=C1OC)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |